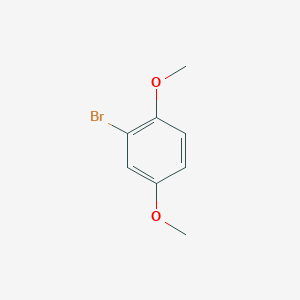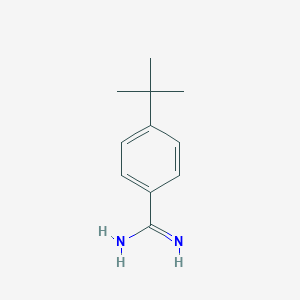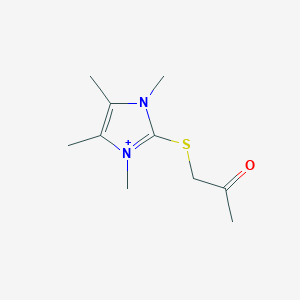
1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TOMI and is a member of the imidazolium family of compounds. TOMI has been found to have a wide range of applications in various fields such as catalysis, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of TOMI is not fully understood, but it is believed to act as a Lewis acid catalyst due to the presence of the sulfur atom in its structure. The Lewis acid properties of TOMI make it an attractive catalyst for various reactions.
Effets Biochimiques Et Physiologiques
TOMI has been found to have potential applications in biochemistry and physiology. Studies have shown that TOMI can inhibit the growth of cancer cells and has anti-inflammatory properties. TOMI has also been found to have potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TOMI in lab experiments is its high stability and solubility in various solvents. TOMI is also relatively easy to synthesize, making it accessible to researchers. However, TOMI is a toxic compound and should be handled with care. Additionally, TOMI can be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are numerous potential future directions for research involving TOMI. One area of research could focus on the development of new materials using TOMI as a building block. Another area of research could focus on the use of TOMI in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further research could be conducted to fully understand the mechanism of action of TOMI and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of TOMI can be achieved through various methods, including the reaction of 1,3-dimethylimidazolium with methyl isobutyryl chloride and sodium sulfide. The reaction yields TOMI as a yellowish solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
TOMI has been extensively studied for its potential applications in various scientific fields. In the field of catalysis, TOMI has been found to be an effective catalyst for various reactions such as the oxidation of alcohols and the synthesis of cyclic carbonates. In material science, TOMI has been used as a building block for the synthesis of new materials with unique properties such as high thermal stability and conductivity.
Propriétés
Numéro CAS |
134218-50-1 |
|---|---|
Nom du produit |
1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium |
Formule moléculaire |
C10H17N2OS+ |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
1-(1,3,4,5-tetramethylimidazol-1-ium-2-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C10H17N2OS/c1-7(13)6-14-10-11(4)8(2)9(3)12(10)5/h6H2,1-5H3/q+1 |
Clé InChI |
QJKGQMMBPLFFKI-UHFFFAOYSA-N |
SMILES |
CC1=C([N+](=C(N1C)SCC(=O)C)C)C |
SMILES canonique |
CC1=C([N+](=C(N1C)SCC(=O)C)C)C |
Autres numéros CAS |
134218-50-1 |
Synonymes |
1,3,4,5-tetramethyl-2-((2-oxopropyl)thio)imidazolium 4MeOTI chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



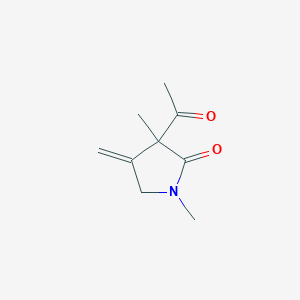
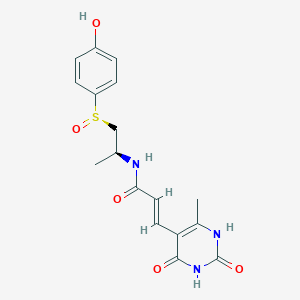
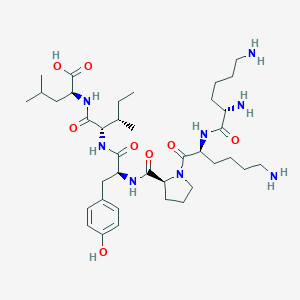
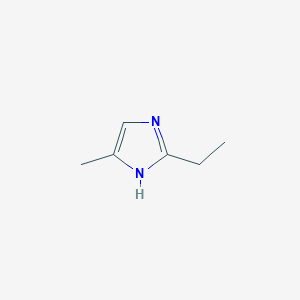
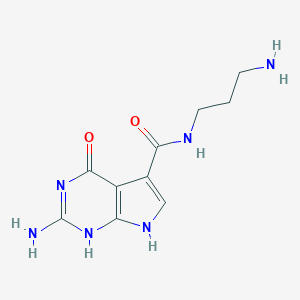
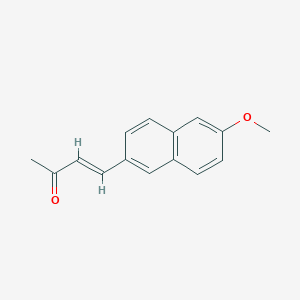
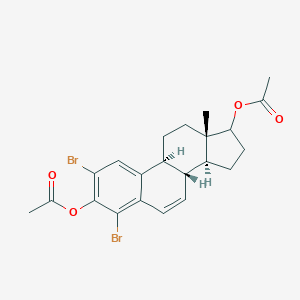
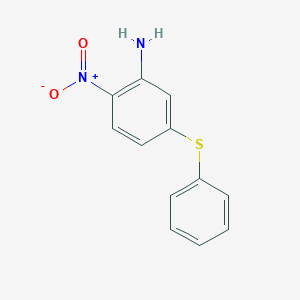
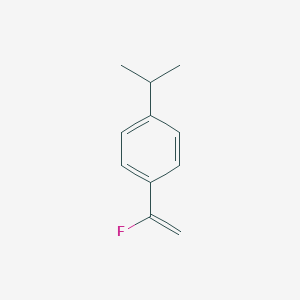
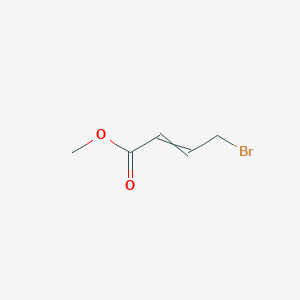
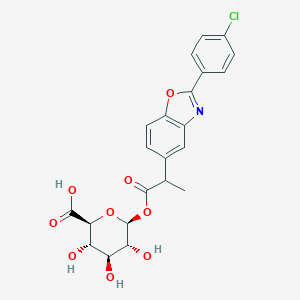
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
